Leucocyanidin

Description

Contextualization within the Flavonoid Biosynthetic Network

The flavonoid biosynthetic pathway begins with the phenylpropanoid pathway, leading to the formation of chalcones. mdpi.com Chalcone isomerase (CHI) then converts chalcones to flavanones, such as naringenin (B18129). mdpi.com Flavanone 3-hydroxylase (F3H) acts on flavanones to produce dihydroflavonols, including dihydrokaempferol (B1209521), dihydroquercetin, and dihydromyricetin (B1665482). mdpi.comnih.gov Dihydroflavonols represent a key branch point. Dihydroflavonol 4-reductase (DFR), an NADPH-dependent enzyme, catalyzes the reduction of these dihydroflavonols to their corresponding leucoanthocyanidins: dihydrokaempferol is converted to leucopelargonidin (B191709), dihydroquercetin to leucocyanidin (B1674801), and dihydromyricetin to leucodelphinidin. mdpi.comnih.govmdpi.com

This compound is specifically derived from dihydroquercetin through the action of DFR. mdpi.comnih.govnih.gov This step is considered a rate-limiting step in the pathway leading to leucoanthocyanidins. nih.gov

Significance as a Pivotal Intermediate in Plant Secondary Metabolism

This compound occupies a critical position as a branch-point intermediate in plant secondary metabolism. nih.gov From this compound, the pathway diverges towards the synthesis of two major classes of flavonoids: anthocyanins and proanthocyanidins (B150500) (condensed tannins). nih.govnih.govmdpi.comnih.gov

Anthocyanin Biosynthesis: Anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), catalyzes the oxidation of leucoanthocyanidins, including this compound, to form colored anthocyanidins. mdpi.comnih.govmdpi.com this compound is converted to cyanidin (B77932) by ANS. mdpi.comlongdom.org Cyanidin can then undergo further modifications, such as glycosylation by UDP-glucose: flavonoid 3-O-glucosyltransferase (UFGT), to form stable anthocyanins like cyanidin 3-glucoside, which contribute significantly to plant coloration. mdpi.comlongdom.orgresearchgate.net

Proanthocyanidin (B93508) Biosynthesis: Leucoanthocyanidin reductase (LAR) catalyzes the reduction of leucoanthocyanidins to 2,3-trans-flavan-3-ols. mdpi.com Specifically, LAR converts this compound to (+)-catechin. nih.govresearchgate.netnih.govoup.com (+)-Catechin is a monomeric unit that, along with (-)-epicatechin (B1671481) (derived from cyanidin by anthocyanidin reductase, ANR), forms the building blocks of proanthocyanidins. nih.govresearchgate.netoup.com These flavan-3-ols then polymerize to form proanthocyanidins, which are important for plant defense and contribute to the astringency of many plant tissues. nih.govresearchgate.netoup.com

The presence and activity levels of enzymes like ANS and LAR at this branch point determine the relative amounts of anthocyanins and proanthocyanidins produced in a plant tissue. researchgate.net This highlights this compound's central role in regulating the flow of metabolites into these distinct flavonoid branches.

Table 1: Enzymatic Conversions of this compound

| Enzyme | Substrate | Product(s) | Downstream Pathway |

| Dihydroflavonol 4-Reductase (DFR) | Dihydroquercetin | This compound | N/A (this compound formed) |

| Anthocyanidin Synthase (ANS/LDOX) | This compound | Cyanidin | Anthocyanin Biosynthesis |

| Leucoanthocyanidin Reductase (LAR) | This compound | (+)-Catechin | Proanthocyanidin Synthesis |

Historical Perspectives in Phytochemical and Biochemical Investigations

The study of plant pigments and secondary metabolites, including flavonoids, has a long history dating back over a century. uodiyala.edu.iq Early phytochemical investigations focused on isolating and characterizing the diverse chemical structures found in plants. As biochemical techniques advanced, researchers began to elucidate the enzymatic pathways responsible for the synthesis of these compounds. uodiyala.edu.iq

The identification of leucoanthocyanidins as colorless precursors to colored anthocyanidins was a significant step in understanding flavonoid biosynthesis. Research in model plants like Matthiola incana contributed to establishing that leucoanthocyanidins serve as intermediates in the formation of anthocyanidins. researchgate.net

The enzymatic conversion of dihydroflavonols to leucoanthocyanidins by DFR and the subsequent conversion of leucoanthocyanidins to anthocyanidins by ANS were key discoveries in mapping the central part of the flavonoid pathway. nih.govmdpi.comresearchgate.net Later research identified LAR and ANR, clarifying how leucoanthocyanidins and anthocyanidins are channeled towards the synthesis of flavan-3-ols and proanthocyanidins. nih.govresearchgate.netoup.com Studies using genetic mutants, such as the transparent testa (tt) mutants in Arabidopsis thaliana, have been instrumental in identifying the genes and enzymes involved in these pathways, further solidifying this compound's role as a pivotal intermediate. nih.govresearchgate.net

Detailed biochemical studies, including the use of recombinant enzymes, have provided insights into the specific catalytic activities and substrate specificities of the enzymes acting on this compound. researchgate.netnih.govoup.com For instance, research has demonstrated in vitro the conversion of this compound to cyanidin by ANS and to (+)-catechin by LAR, confirming its central position in these diverging branches of the pathway. nih.govresearchgate.netoup.com

Table 2: Key Enzymes Involved in this compound Metabolism

| Enzyme Abbreviation | Full Name | Catalyzed Reaction Involving this compound |

| DFR | Dihydroflavonol 4-Reductase | Converts dihydroquercetin to this compound. mdpi.comnih.govmdpi.com |

| ANS (LDOX) | Anthocyanidin Synthase (Leucoanthocyanidin Dioxygenase) | Oxidizes this compound to cyanidin. mdpi.comnih.govmdpi.comlongdom.orgresearchgate.net |

| LAR | Leucoanthocyanidin Reductase | Reduces this compound to (+)-catechin. nih.govresearchgate.netnih.govoup.com |

These investigations, spanning decades, have built a comprehensive understanding of this compound's place in the intricate network of plant secondary metabolism, highlighting its importance as a control point for the production of diverse and biologically active flavonoids.

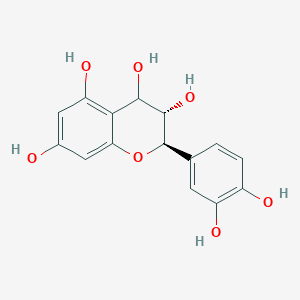

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,13-21H/t13?,14-,15+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZWTSHAFILOTE-NOYMGPGASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C(C3=C(C=C(C=C3O2)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H]2[C@H](C(C3=C(C=C(C=C3O2)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861994 | |

| Record name | Leucocyanidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-17-1 | |

| Record name | Leucocyanidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucocianidol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucocyanidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEUCOCIANIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAP1D6110C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Leucocyanidin Biosynthesis and Metabolic Pathways

Precursor Metabolism and Dihydroquercetin Derivation

The biosynthesis of leucocyanidin (B1674801) originates from the central flavonoid pathway, specifically from the dihydroflavonol dihydroquercetin (DHQ). Dihydroquercetin (taxifolin) belongs to the subclass flavanonols within the flavonoids. Dihydroquercetin itself is derived from earlier intermediates in the pathway, such as naringenin (B18129) and eriodictyol, through hydroxylation reactions catalyzed by enzymes like flavonoid 3'-hydroxylase (F3'H). Dihydroquercetin serves as the direct precursor for this compound.

Enzymatic Conversion to this compound

The conversion of dihydroquercetin to this compound is a key reductive step catalyzed by the enzyme dihydroflavonol 4-reductase (DFR).

Dihydroflavonol 4-Reductase (DFR) Catalysis and Stereospecificity

Dihydroflavonol 4-reductase (DFR) is a pivotal oxidoreductase (EC 1.1.1.219) in the flavonoid pathway. It catalyzes the stereospecific reduction of the ketone group at the C-4 position of dihydroflavonols, including dihydroquercetin, to form the corresponding leucoanthocyanidins. Specifically, DFR catalyzes the NADPH-dependent stereospecific reduction of (+)-(2R,3R)-dihydroflavonols to the respective (2R,3S,4S)-flavan-2,3-trans-3,4-cis-diols (leucoanthocyanidins). This stereospecificity is crucial as it determines the configuration of the resulting this compound, which in turn influences the types of downstream products that can be formed. The substrate specificity of DFR can vary between plant species, influencing the array of anthocyanins and proanthocyanidins (B150500) produced. For instance, DFR converts dihydrokaempferol (B1209521), dihydroquercetin, and dihydromyricetin (B1665482) into leucopelargonidin (B191709), this compound, and leucomyricetin, respectively.

Role of NADPH-Dependent Reduction

The enzymatic conversion of dihydroquercetin to this compound by DFR is a reduction reaction that requires the cofactor NADPH. NADPH (reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate) acts as a reducing agent, donating a hydride ion (H⁻) to the C-4 ketone of dihydroquercetin. This transfer of reducing equivalents facilitates the conversion of the ketone to a hydroxyl group, resulting in the formation of the flavan-3,4-diol structure characteristic of this compound. The dependence on NADPH highlights the integration of flavonoid biosynthesis with the plant's central metabolic pathways that generate this reducing power. Extracts from Douglas fir cell suspension cultures catalyzed the NADPH-dependent production of (+)-catechin from this compound. Soluble enzyme extracts from developing barley grains and sainfoin leaves also catalyzed the NAD(P)H-dependent reduction of (+)-2,3-trans-3,4-cis-leucocyanidin to (+)-[4-3H]catechin, with NADPH being the preferred substrate.

Downstream Metabolic Fates of this compound

This compound stands at a metabolic branch point, with several potential downstream fates leading to the synthesis of different classes of flavonoids.

Formation of Proanthocyanidins (Condensed Tannins)

One of the primary metabolic fates of this compound is its involvement in the biosynthesis of proanthocyanidins (PAs), also known as condensed tannins. Proanthocyanidins are oligomeric and polymeric chains of flavan-3-ol (B1228485) units, primarily (+)-catechin and (-)-epicatechin (B1671481). This compound serves as a precursor for these polymers, contributing to the extension units of the PA chain. The polymerization process is believed to involve the addition of an intermediate derived from a flavan-3,4-diol like this compound to a flavan-3-ol starter unit. This condensation can occur through acid-catalyzed reactions, forming C4-C8 and C4-C6 linkages between flavan-3-ol units. This compound can be converted into C-type carbocations under weak acidic conditions, which can then be involved in the synthesis of C-type PAs.

Leucoanthocyanidin Reducer (LAR) Pathway to (+)-Catechin

A significant pathway for the utilization of this compound in proanthocyanidin (B93508) biosynthesis is catalyzed by the enzyme leucoanthocyanidin reductase (LAR). LAR catalyzes the synthesis of (+)-catechin, a flavan-3-ol monomer, from this compound using NADP+ as a cofactor. This reaction is NADPH-dependent and is considered a committed step in the biosynthesis of catechin-derived proanthocyanidins. The LAR pathway provides (+)-catechin, which can serve as a starter unit for the polymerization of proanthocyanidin chains. Studies have demonstrated the enzymatic conversion of this compound to (+)-catechin by LAR in various plant species, including Desmodium uncinatum and Medicago truncatula. Vitis vinifera LAR enzymes have also been shown to convert 2R, 3S-2, 3-trans-3, 4-cis-leucocyanidin to (+)-catechin.

Here is a summary of the enzymatic conversion discussed:

| Enzyme | Substrate | Product | Cofactor | Reaction Type |

| Dihydroflavonol 4-Reductase (DFR) | Dihydroquercetin | This compound | NADPH | Reduction |

| Leucoanthocyanidin Reductase (LAR) | This compound | (+)-Catechin | NADPH | Reduction |

Anthocyanidin Synthase (ANS) and Anthocyanidin Reductase (ANR) Pathways to (-)-Epicatechin

This compound stands at a crucial metabolic junction. One major fate is its conversion towards proanthocyanidins, specifically the flavan-3-ol monomers (+)-catechin and (-)-epicatechin. plos.orgnih.govoup.com

The enzyme leucoanthocyanidin reductase (LAR) catalyzes the direct reduction of this compound to (+)-catechin. nih.govoup.comwikipedia.orgnih.gov This reaction is NADPH-dependent and has been observed in various plant species. wikipedia.orgnih.gov

Alternatively, this compound can be converted to cyanidin (B77932) by anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX). nih.govmdpi.comnih.govuniprot.org Cyanidin, an anthocyanidin, can then be reduced by anthocyanidin reductase (ANR) to form (-)-epicatechin. plos.orgnih.govoup.com This pathway involving ANS and ANR provides a route to the 2,3-cis stereochemistry found in (-)-epicatechin, which is a predominant extension unit in many PAs. nih.govresearchgate.net Studies have shown that ANR utilizes cyanidin as a substrate for the production of (-)-epicatechin. nih.gov Some research suggests that ANR may have a dual activity, producing not only (-)-epicatechin starter units but also 2,3-cis-leucocyanidin to serve as extension units. nih.gov

The relative activities of LAR and ANR, as well as the availability of their respective substrates (this compound and cyanidin), influence the final composition of flavan-3-ols and the resulting proanthocyanidin structures. nih.gov

Analysis of this compound Stereoisomers (cis- and trans-configurations) in Proanthocyanidin Synthesis

This compound exists in different stereoisomeric forms, specifically cis- and trans-configurations at the C-3 and C-4 positions. The stereochemistry of this compound is critical for its downstream metabolic fate, particularly in proanthocyanidin synthesis. mdpi.comacs.org

The reduction of (2R,3R)-dihydroflavonols by DFR is stereospecific and leads to the formation of specific this compound stereoisomers. nih.gov For instance, the reduction of (+)-dihydroquercetin can yield (+)-2,3-trans-3,4-cis-leucocyanidin. mdpi.comacs.org

Studies investigating the enzymatic reactions have highlighted the importance of this compound stereoisomers. For example, only 3,4-cis-leucocyanidin is confirmed to be used as a substrate by leucoanthocyanidin reductase (LAR). acs.org The C-4 stereochemistry of this compound substrates can also affect the product selectivity of anthocyanidin synthase (ANS). openrepository.comnih.gov

In the context of proanthocyanidin polymerization, leucocyanidins can dissociate to form reactive carbocation or quinone methide intermediates. mdpi.com These intermediates can then condense with flavan-3-ols (like catechin (B1668976) or epicatechin) or existing PA chains. nih.govmdpi.com The stereochemistry of the this compound precursor influences the stereochemistry of the resulting proanthocyanidin linkages. mdpi.com

Data on the production and analysis of this compound stereoisomers are often obtained through techniques like HPLC and NMR spectroscopy. acs.org Mass spectrometry, particularly ESI-MS/MS, has also proven useful in distinguishing between the cis- and trans-stereoisomers based on their distinct fragmentation patterns. acs.org

Here is a table summarizing some key enzymatic conversions involving this compound stereoisomers:

| Enzyme | Substrate this compound Stereoisomer | Product(s) | Notes | Source |

| LAR | 3,4-cis-leucocyanidin | (+)-Catechin | NADPH-dependent reduction. | acs.org |

| ANS | 2R,3S,4S-cis-leucocyanidin | Quercetin (B1663063), 2R,4S-flavan-3,3,4-triol | In vitro studies with VvANS; cyanidin production is minor or absent. | openrepository.comnih.govacs.orgresearchgate.net |

| ANS | 2R,3S,4R-trans-leucocyanidin | Quercetin, (+)-DHQ, (-)-epiDHQ, traces of cyanidin | In vitro studies with VvANS. | nih.govacs.orgresearchgate.net |

Conversion to Anthocyanins (Cyanidin Derivatives)

This compound is a direct precursor to the colored anthocyanidins, specifically cyanidin in the case of this compound. nih.govnih.govmdpi.comacs.org This conversion is a key step in the biosynthesis of anthocyanins, which are responsible for many plant colors. nih.govnih.gov

Anthocyanidin Synthase (ANS)-Mediated Oxidation

The primary enzyme responsible for the conversion of this compound to cyanidin is anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX). nih.govplos.orgmdpi.comnih.govuniprot.orgresearchgate.netacs.orgacs.orgnih.govqmul.ac.uk ANS is a 2-oxoglutarate-dependent dioxygenase that catalyzes the oxidative cleavage of this compound. uniprot.orgopenrepository.comnih.govresearchgate.net This reaction involves the introduction of a double bond between C-2 and C-3 and the removal of the hydroxyl group at C-4, leading to the formation of the colored anthocyanidin (cyanidin). nih.govresearchgate.netrsc.org

In vitro studies with recombinant ANS from various plant species have demonstrated the enzyme's ability to catalyze the formation of anthocyanidin from this compound in the presence of ferrous ion, 2-oxoglutarate, and ascorbate. nih.govresearchgate.net The reaction proceeds through a 2-oxoglutarate-dependent oxidation. nih.govresearchgate.net

However, some in vitro studies, particularly with Vitis vinifera ANS (VvANS), have shown that the natural isomer of this compound (2R,3S,4S-cis-leucocyanidin) is primarily converted to quercetin and related intermediates, with only traces of cyanidin being produced. nih.govacs.orgresearchgate.net This suggests that in vivo, ANS may require other substrates or cellular conditions for efficient anthocyanidin production from this compound. nih.govacs.orgresearchgate.net

Involvement of UDP-glucose:flavonoid 3-O-glucosyltransferase (3-GT)

Following the formation of the unstable anthocyanidin (cyanidin) by ANS, it is typically stabilized by glycosylation. researchgate.netnih.govresearchgate.net The enzyme UDP-glucose:flavonoid 3-O-glucosyltransferase (3-GT), also known as UDP-glucose:anthocyanidin 3-O-glucosyltransferase (UFGT), catalyzes the transfer of a glucose moiety from UDP-glucose to the C-3 hydroxyl group of the anthocyanidin. researchgate.netnih.govqmul.ac.ukresearchgate.netgenome.jpfrontiersin.org This reaction yields anthocyanidin 3-O-glucoside (e.g., cyanidin 3-O-glucoside), which is a stable and colored anthocyanin. researchgate.netnih.govqmul.ac.ukresearchgate.netgenome.jp

The conversion of this compound to colored cyanidin 3-glucoside in vitro has been demonstrated using a combination of ANS and 3-GT. nih.govresearchgate.net This two-step process, involving oxidation by ANS followed by glucosylation by 3-GT, is a key part of the anthocyanin biosynthetic pathway. researchgate.netnih.govqmul.ac.ukresearchgate.net Some evidence suggests that 3-GT may act on a pseudobase precursor of the anthocyanidin rather than directly on the anthocyanidin itself. nih.govqmul.ac.ukresearchgate.netgenome.jp

Alternative Enzymatic Transformations (e.g., Quercetin Formation by VvANS)

While the primary known enzymatic fates of this compound involve conversion to flavan-3-ols or anthocyanidins, research has revealed alternative transformations catalyzed by enzymes typically involved in flavonoid biosynthesis. Notably, in vitro studies with Vitis vinifera ANS (VvANS) have demonstrated that this enzyme can catalyze the formation of quercetin from this compound. nih.govacs.orgresearchgate.net

The natural isomer, 2R,3S,4S-cis-leucocyanidin, is transformed by VvANS into 2R,4S-flavan-3,3,4-triol, which is an intermediate. nih.govacs.org This intermediate is in tautomeric equilibrium with (+)-dihydroquercetin. nih.govacs.org The (+)-dihydroquercetin then undergoes a second VvANS-catalyzed hydroxylation, leading to a gem-diol intermediate that dehydrates to form quercetin. nih.govacs.orgresearchgate.net

The unnatural isomer, 2R,3S,4R-trans-leucocyanidin, is also transformed into quercetin by VvANS, although the pathway involves some C3,C4-dehydration and C2,C3-dehydration steps. nih.govacs.org Trace amounts of cyanidin were also observed from the trans isomer in these in vitro experiments. nih.govacs.orgresearchgate.net

These findings suggest that ANS, depending on the plant species and specific conditions, may exhibit broader substrate specificity and catalytic activities than solely converting leucoanthocyanidins to anthocyanidins. nih.govacs.orgresearchgate.netnih.govmdpi.com The formation of quercetin by VvANS from this compound in vitro highlights the complexity of enzymatic transformations in flavonoid metabolism and suggests potential alternative metabolic routes or enzyme promiscuity. nih.govacs.orgresearchgate.net

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of this compound, as a key intermediate in the flavonoid pathway, is subject to complex genetic and molecular regulation. This regulation often occurs at the transcriptional level, controlling the expression of the enzymes involved in its synthesis and downstream conversions. nih.gov

The gene encoding dihydroflavonol 4-reductase (DFR), the enzyme that catalyzes the conversion of dihydroquercetin to this compound, is a critical regulatory point. nih.govfrontiersin.orgnih.govmdpi.com The expression levels of DFR genes correlate with the accumulation of this compound and its downstream products, anthocyanins and proanthocyanidins. frontiersin.orgmdpi.com

Transcription factors play a central role in regulating the expression of genes in the flavonoid pathway, including those involved in this compound biosynthesis and metabolism. nih.govmdpi.commdpi.com Key transcription factor families involved include MYB, basic helix-loop-helix (bHLH), and WD40-repeat proteins. nih.govmdpi.commdpi.com These factors often interact to form complexes (e.g., MBW complexes) that bind to the promoter regions of structural genes like DFR, ANS, LAR, and ANR, thereby controlling their transcription. nih.govmdpi.commdpi.com

Specific MYB transcription factors have been identified that regulate the different branches of the flavonoid pathway. For example, some MYBs preferentially regulate genes leading to anthocyanin synthesis, while others regulate genes involved in proanthocyanidin production. nih.govmdpi.comfrontiersin.org Studies in various plant species, including Arabidopsis thaliana, grapevine (Vitis vinifera), and apple (Malus domestica), have identified specific transcription factors that influence the accumulation of this compound-derived compounds. nih.govnih.govfrontiersin.org

For instance, in Arabidopsis thaliana, mutants with altered seed coat color (transparent testa mutants) have helped identify genes and transcription factors involved in PA synthesis, which is downstream of this compound. nih.govnih.govnih.gov Genes like TT2 (MYB), TT8 (bHLH), and TTG1 (WD40) are known regulators of PA biosynthesis. nih.govnih.gov

The expression of genes encoding enzymes that utilize this compound, such as LAR and ANR, is also tightly regulated, often in a tissue-specific and developmental manner. nih.govwikipedia.orgfrontiersin.org This differential expression contributes to the variation in anthocyanin and proanthocyanidin profiles observed in different plant tissues and at different developmental stages. nih.govfrontiersin.org

Research findings from studies involving genetic manipulation, such as overexpression or knockout of key regulatory genes and enzymes, have provided significant insights into the molecular mechanisms controlling metabolic flux through this compound. plos.orgnih.govacs.org For example, overexpression of DFR can lead to increased levels of this compound and downstream anthocyanins. nih.govacs.org Conversely, mutations in genes like ANS or ANR can affect the conversion of this compound and alter the balance between anthocyanin and PA production. researchgate.netnih.gov

Here is a table summarizing some key genes and transcription factors involved in regulating pathways related to this compound:

| Gene/Factor Family | Role | Examples (Species) | Source |

| DFR | Catalyzes this compound synthesis from dihydroflavonols | Freesia hybrida, Arabidopsis thaliana | frontiersin.orgmdpi.comnih.gov |

| ANS (LDOX) | Converts this compound to anthocyanidins (cyanidin) | Various plants, Vitis vinifera | nih.govmdpi.comuniprot.orgacs.orgnih.gov |

| LAR | Converts this compound to (+)-catechin | Grapevine, Apple, Legumes | oup.comwikipedia.orgfrontiersin.org |

| ANR | Converts anthocyanidins (cyanidin) to (-)-epicatechin | Arabidopsis thaliana, Grapevine, Apple | plos.orgnih.govoup.comfrontiersin.org |

| MYB | Transcriptional regulation of flavonoid pathway genes | VvMybPA1 (Grapevine), TT2 (Arabidopsis thaliana) | nih.govmdpi.commdpi.comfrontiersin.org |

| bHLH | Transcriptional regulation, often interacting with MYB and WD40 | TT8 (Arabidopsis thaliana) | nih.govmdpi.commdpi.com |

| WD40 | Transcriptional regulation, often interacting with MYB and bHLH | TTG1 (Arabidopsis thaliana) | nih.govmdpi.commdpi.com |

Understanding the intricate genetic and molecular regulation of this compound biosynthesis and its downstream pathways is crucial for potential metabolic engineering efforts aimed at modifying flavonoid content and composition in plants for various applications. plos.orgfrontiersin.orgfrontiersin.org

Gene Expression Profiling of Key Biosynthetic Enzymes (LAR, ANR, DFR)

Several key enzymes are involved in the metabolic steps downstream of this compound formation, directing the synthesis towards different end products. These include Dihydroflavonol 4-Reductase (DFR), Leucoanthocyanidin Reductase (LAR), and Anthocyanidin Reductase (ANR).

DFR catalyzes the reduction of dihydroflavonols, such as dihydroquercetin, to produce leucoanthocyanidins like this compound. nih.govplos.org This is considered a rate-limiting step in the pathway. nih.gov

LAR catalyzes the conversion of this compound to (+)-catechin, a flavan-3-ol monomer that serves as a building block for proanthocyanidins. nih.govresearchgate.net Studies on gene expression of LAR have been conducted in various plants, including developing grape berries and grapevine leaves, where its expression correlates with proanthocyanidin accumulation. wikipedia.orgnih.gov For instance, in Desmodium uncinatum, LAR gene expression was concomitant with proanthocyanidin accumulation, and the recombinant LAR protein catalyzed the conversion of this compound to catechin. nih.gov Overexpression of LAR in plants like tobacco and cassava has been shown to increase catechin levels and proanthocyanidin accumulation while decreasing anthocyanin levels, indicating a competitive relationship between the pathways utilizing this compound as a substrate. researchgate.net

ANR, also known as BANYULS (BAN), catalyzes the reduction of anthocyanidins (which are formed from leucoanthocyanidins by Anthocyanidin Synthase, ANS) to (-)-epicatechin, another flavan-3-ol monomer found in proanthocyanidins. nih.govresearchgate.net While LAR acts on this compound, ANR acts on anthocyanidins derived from this compound. nih.gov Gene expression studies of ANR in developing grape berries also show a correlation with proanthocyanidin synthesis. nih.gov The expression patterns of ANR and LAR genes, along with DFR, are crucial in determining proanthocyanidin accumulation and composition in plants. nih.govmdpi.com

Research findings on the gene expression of these enzymes highlight their roles in directing carbon flux within the flavonoid pathway. The expression levels of LAR and ANR genes are often correlated with the accumulation of their respective products, catechin and epicatechin. frontiersin.org

Here is a table summarizing the roles of these enzymes:

| Enzyme Name | Abbreviation | Substrate(s) | Product(s) | Role in Pathway |

| Dihydroflavonol 4-Reductase | DFR | Dihydroflavonols | Leucoanthocyanidins | Converts dihydroflavonols to leucoanthocyanidins |

| Leucoanthocyanidin Reductase | LAR | Leucoanthocyanidins | (+)-Catechin | Converts leucocyanidins to catechin |

| Anthocyanidin Reductase (BANYULS) | ANR (BAN) | Anthocyanidins | (-)-Epicatechin | Converts anthocyanidins to epicatechin |

Identification and Characterization of Regulatory Transcription Factors (e.g., MYB, TT2, TT8)

The biosynthesis of this compound and subsequent proanthocyanidin formation is tightly regulated at the transcriptional level by various transcription factors. d-nb.info In Arabidopsis thaliana, a well-characterized regulatory mechanism involves a ternary complex composed of MYB, basic helix-loop-helix (bHLH), and WD40 repeat-containing (WDR) proteins, known as the MBW complex. d-nb.infomdpi.com

Key transcription factors involved in the regulation of proanthocyanidin biosynthesis, which includes steps involving this compound, are TRANSPARENT TESTA2 (TT2), TT8, and TRANSPARENT TESTA GLABRA1 (TTG1). d-nb.infomdpi.com TT2 is an R2R3-MYB transcription factor, TT8 is a bHLH transcription factor, and TTG1 is a WD40 repeat protein. d-nb.infomdpi.comnih.gov This MBW complex directly activates the expression of late flavonoid biosynthetic genes, including DFR, ANS, and BAN (ANR). d-nb.infomdpi.com

Studies have shown that the full expression of genes like BAN is possible only with the simultaneous presence of TT2, TT8, and TTG1. mdpi.com TT2 appears to be crucial for specific binding to the promoters of structural genes, while TT8 contributes to the conformational state required for DNA contact. mdpi.com Homologs of these transcription factors have been identified and characterized in other plant species, such as Medicago truncatula and Lotus japonicus, where they play similar roles in regulating proanthocyanidin accumulation. d-nb.infoconicet.gov.ar

Research indicates that the expression levels of MYB genes, including TT2 paralogs, and TT8 significantly correlate with the levels of proanthocyanidins. conicet.gov.ar This underscores the critical regulatory role of these transcription factors in controlling the flux through the pathway leading to this compound-derived compounds.

Here is a table summarizing the key regulatory transcription factors:

| Transcription Factor | Type | Role in Regulation |

| TT2 (MYB) | R2R3-MYB | Component of MBW complex, crucial for specific binding to target gene promoters |

| TT8 (MYC/bHLH) | bHLH | Component of MBW complex, involved in DNA contact and regulation of target genes |

| TTG1 | WD40 repeat | Component of MBW complex, acts as a platform for MYB-bHLH interaction |

Molecular Interactions and Mechanistic Studies of Leucocyanidin

In Vitro Reactivity and Electron Transfer Mechanisms

Leucocyanidin (B1674801) exhibits notable reactivity in vitro, particularly concerning electron transfer processes, which underpin its antioxidant capabilities.

Free Radical Scavenging Capabilities and Reactive Oxygen Species Neutralization

This compound demonstrates significant antioxidant activity primarily through its ability to scavenge free radicals and neutralize reactive oxygen species (ROS) conicet.gov.arresearchgate.netexplorationpub.comjcpjournal.org. This action is crucial in mitigating oxidative stress, which is implicated in various pathological conditions conicet.gov.arexplorationpub.com. The compound effectively neutralizes ROS, thereby protecting cells from oxidative damage conicet.gov.arresearchgate.net. The mechanism of scavenging often involves the donation of electrons to unstable free radicals, stabilizing them and terminating radical chain reactions conicet.gov.arexplorationpub.com.

Electron-Donating Ability and Influence of Hydroxyl Groups

The presence and arrangement of hydroxyl groups within the this compound structure significantly influence its electron-donating ability conicet.gov.arrroij.com. These hydroxyl groups, particularly those on the B-ring, are key determinants in the scavenging of ROS and reactive nitrogen species (RNS) by donating hydrogen and an electron rroij.com. This electron donation stabilizes the radical species and results in a relatively stable flavonoid radical rroij.com. The configuration, substitution, and total number of hydroxyl groups substantially impact the mechanisms of antioxidant activity, including radical scavenging rroij.com.

Electrophilic and Nucleophilic Reactivity Patterns in Vitro

In vitro studies indicate that this compound exhibits high reactivity in electrophilic reactions, distinguishing it from some other flavonoids conicet.gov.arresearchgate.netnih.govnih.gov. This propensity for electrophilic reactions may contribute to its effectiveness in combating oxidative damage conicet.gov.ar. Comparative analysis using molecular descriptors and quantum chemical calculations has identified this compound as one of the most reactive flavonoids in electrophilic reactions researchgate.netnih.govnih.gov. Conversely, this compound is also reported to be more susceptible to nucleophilic attacks compared to other flavonoids, which may also play a role in its antioxidant properties conicet.gov.ar. Local descriptors suggest that in leucoanthocyanidins, the most susceptible regions to electrophilic attack are located in the A ring nih.govnih.gov.

Enzymatic Interactions and Substrate Specificity

This compound is deeply involved in enzymatic reactions, acting as a substrate for key enzymes in the flavonoid biosynthetic pathway and potentially modulating the activity of other enzymes.

Interaction with Biosynthetic Enzymes (e.g., Anthocyanidin Synthase, Leucoanthocyanidin Reductase)

This compound serves as a pivotal intermediate and substrate for several enzymes in the biosynthesis of flavonoids, notably Anthocyanidin Synthase (ANS) and Leucoanthocyanidin Reductase (LAR) conicet.gov.arresearchgate.netscbt.commdpi.commdpi.com. ANS, also known as leucoanthocyanidin dioxygenase (LDOX), catalyzes the oxidation of leucoanthocyanidins, including this compound, to form colored anthocyanidins like cyanidin (B77932) researchgate.netmdpi.com. This is a crucial step in the anthocyanin biosynthesis pathway researchgate.net. LAR, on the other hand, catalyzes the conversion of this compound into (+)-catechin, a flavan-3-ol (B1228485) that is a building block for proanthocyanidins (B150500) researchgate.netscbt.commdpi.com. Studies on enzymes from various plant species, such as Vitis vinifera and Chinese bayberry (Myrica rubra), have confirmed the activity of LAR with this compound as a substrate, leading to the production of catechin (B1668976) scbt.commdpi.com. The stereochemistry of this compound substrates has been shown to influence the products formed by ANS.

Molecular-Level Modulation of Enzyme Activity (e.g., Matrix Metalloproteinases)

Flavonoids, as a class of compounds, have been observed to inhibit the activity of various enzymes, including hydrolytic and oxidative enzymes such as matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix and play roles in various physiological and pathological processes. While detailed molecular mechanisms specifically for this compound's interaction with MMPs are not extensively documented, research on other flavonoids like quercetin (B1663063) and luteolin (B72000) has provided insights into potential mechanisms of MMP inhibition, including binding to the catalytic domain's zinc ion or specific subsites, and modulation of signaling pathways that regulate MMP expression conicet.gov.arresearchgate.netnih.govresearchgate.netmdpi.com. One study involving docking analysis suggested an interaction between human Elastase (an enzyme with similarities to some MMPs) and this compound and proposed that this compound might contribute to increased wound strength through MMP inhibition nih.gov. This suggests a potential for this compound to modulate MMP activity, although further specific molecular-level studies on this compound are needed to fully elucidate these interactions.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling techniques are valuable tools for investigating the interactions and properties of compounds like this compound at a molecular level. These approaches can provide insights into binding affinities, reaction mechanisms, and electronic structures that are difficult to obtain experimentally.

Molecular Docking Studies of Enzyme Binding and Ligand Interactions

Molecular docking is a computational method used to predict the preferred binding orientation and affinity of a small molecule (ligand) within the active site of a target macromolecule, typically a protein or enzyme. biorxiv.org This technique helps researchers understand the potential interactions between a ligand and its target, offering insights into binding mechanisms and energetics.

Studies utilizing molecular docking have explored the interactions of this compound with various enzymes and proteins. For instance, molecular docking studies investigating the binding of natural flavonoids, including this compound, to Asparaginase-like protein have been conducted. These studies analyzed parameters such as hydrogen bond distances, amino acid interactions, binding energy, and the orientation of the docked compound within the active site. This compound demonstrated a notable number of interactions with the modeled asparaginase (B612624) protein binding site. ijpsr.com

In another application, molecular docking was used in an in silico investigation to identify potential inhibitors for the SARS-CoV-2 main protease (Mpro). This compound was among the phytochemicals analyzed, and docking analysis revealed its binding affinity to the SARS-CoV-2 Mpro target. nih.govdntb.gov.ua this compound has also been investigated for its potential interactions with the sodium channel Nav1.2 using molecular docking, showing a binding affinity in computational studies. nih.gov

Molecular docking involves searching for the binding site on the receptor, determining the optimal binding conformation, and calculating the binding free energy using scoring functions. biorxiv.org Interactions such as hydrogen bonds, hydrophobic interactions, electrostatic forces, and Van der Waals forces contribute to the binding affinity. biorxiv.orgnih.gov

Quantum Chemical Analysis of Electronic Properties and Reactivity

Quantum chemistry provides a theoretical framework for analyzing the electronic structure and reactivity of molecules. This approach can help elucidate how the arrangement of electrons within a molecule influences its chemical behavior and interactions.

Comparative studies using quantum chemistry approaches, such as Density Functional Theory (DFT), have investigated the reactivity of this compound alongside other flavonoids like anthocyanidins and flavonols. These studies analyze structural, conformational, electronic, and nuclear magnetic resonance properties to understand reactivity. nih.govresearchgate.net

Global molecular descriptors derived from quantum chemical calculations have indicated that this compound is among the most reactive flavonoids in electrophilic reactions. nih.govresearchgate.net This high reactivity is attributed, in part, to its electronic properties. For example, a lower HOMO-LUMO gap compared to other flavonoids like quercetin suggests higher reactivity. Local descriptors can further pinpoint regions within the this compound molecule that are most susceptible to attack, with studies suggesting that in leucoanthocyanidins, the ring A is particularly vulnerable to electrophilic attacks. nih.govresearchgate.net

Quantum chemical methods can evaluate the formation of covalent bonds and intermolecular forces, providing a detailed understanding of the interactions that govern molecular behavior. nih.govresearchgate.net Techniques such as the assessment of the molecular electrostatic potential surface, electron localization function, and Fukui functions are employed to analyze electronic properties and predict reactivity. nih.govresearchgate.netresearchgate.net

In silico Approaches for Predicting Molecular Interactions

In silico approaches encompass a broad range of computational methods used to model and predict biological and chemical properties and interactions. These methods are widely applied in drug discovery and the study of molecular mechanisms. researchgate.net

For this compound, in silico studies, including molecular docking and quantum chemical calculations, contribute to predicting its molecular interactions. These computational techniques allow for the exploration of how this compound might interact with various biological targets, such as enzymes and proteins, by simulating binding events and analyzing the energetics and types of interactions involved. nih.govresearchgate.net

Predicting molecular interactions through in silico methods can help identify potential biological activities and understand the underlying mechanisms. For instance, in silico investigations have been used to explore the potential of this compound as an inhibitor of specific enzymes by analyzing its binding affinity and interaction profile with the enzyme's active site. ijpsr.comnih.govdntb.gov.ua These computational predictions can guide further experimental research.

Derivatives, Modifications, and Structure Activity Relationship Sar Research

Natural Leucocyanidin (B1674801) Isomers and Stereochemical Diversity

This compound exists in various isomeric forms, primarily differing in the stereochemistry at the C-2, C-3, and C-4 positions of the flavan-3,4-diol core. The stereochemical outcome of this compound biosynthesis is largely dictated by the enzymes involved in the flavonoid pathway. Dihydroflavonol 4-reductase (DFR) catalyzes the NADPH-dependent reduction of dihydroquercetin (DHQ) to produce (2R,3S,4S)-flavan-3,4-diols, which include 2,3-trans-3,4-cis-leucocyanidin. nih.govwikipedia.orgresearchgate.net This enzymatic reaction is stereospecific. nih.gov

Another enzyme, anthocyanidin synthase (ANS), also known as this compound oxygenase, is involved in the conversion of (2R,3S,4S)-leucoanthocyanidins to anthocyanidins. lipidmaps.orgthegoodscentscompany.comcontaminantdb.ca Studies have shown that the C-4 stereochemistry of this compound substrates affects the product selectivity of ANS. contaminantdb.cawikipedia.org While ANS is primarily known for its role in anthocyanin biosynthesis, the biochemical control of product stereochemistry in proanthocyanidin (B93508) biosynthesis, where leucocyanidins act as extension units, remains an area of active investigation. wikipedia.orgresearchgate.net

The natural isomer, (2R,3S,4S)-cis-leucocyanidin, is transformed by Vitis vinifera ANS (VvANS) into 2R,4S-flavan-3,3,4-triol and quercetin (B1663063) in vitro. bohrium.com The unnatural isomer, 2R,3S,4R-trans-leucocyanidin, is also a substrate for VvANS, yielding 2R,4R-flavan-3,3,4-triol, (+)-DHQ, (-)-epiDHQ, quercetin, and traces of cyanidin (B77932). bohrium.com This highlights the impact of stereochemistry on the enzymatic transformation of this compound.

The stereochemistry of flavan-3,4-diols influences their condensation reactions with flavan-3-ols to form proanthocyanidins (B150500). For instance, the condensation between synthetic (2R,3S,4R or 4S)-leucocyanidin and (+)-catechin rapidly produces a series of all-trans oligomeric procyanidins under mild acidic conditions. nih.gov

Synthetic Modifications and Derivatization Strategies for Research Applications

Synthetic approaches and derivatization strategies are employed to modify this compound for research purposes, allowing for the investigation of structure-activity relationships and the potential improvement of physicochemical properties.

A widely documented chemical synthesis of this compound involves the reduction of (+)-dihydroquercetin (DHQ) using sodium borohydride (B1222165) (NaBH₄). This method selectively reduces the C-4 ketone group in DHQ. wikipedia.orgresearchgate.net The stereochemistry of this compound obtained through this route can be influenced by the reaction conditions. For example, the reduction of (+)-dihydroquercetin with NaBH₄ can yield 2,3-trans-3,4-cis-leucocyanidin. researchgate.net Acid epimerization can subsequently be used to form 2,3-trans-3,4-cis-leucocyanidin. researchgate.net

Synthesis of Methyl Ethers and Glycosides

Derivatization through the synthesis of methyl ethers and glycosides is a common strategy in flavonoid research. These modifications can alter the solubility, bioavailability, and metabolic fate of the compounds. Synthesizing methyl ethers or glycosides of this compound can be explored to improve its solubility or bioavailability for various applications. researchgate.net For example, flavan-3-ol-4-O-methyl ethers can be generated from this compound in acidic methanol. nih.gov The synthesis of methyl ether acetates of procyanidin (B600670) derivatives, which are formed from flavan-3,4-diol derivatives, has also been reported. nih.gov

While the search results mention the potential for synthesizing glycosides of this compound researchgate.net, detailed synthetic procedures specifically for this compound glycosides were not extensively provided, though the conversion from colorless leucoanthocyanidin to colored anthocyanidin 3-glucoside involves glucosylation at the C-3 position by UDP-glucose:flavonoid 3-O-glucosyltransferase (3-GT) in vivo. uni.lu Leucopelargonidin (B191709) 3-O-glucoside is a known glycoside of a related leucoanthocyanidin. nih.gov

Alterations of the Flavan-3,4-diol Core

Modifications to the flavan-3,4-diol core of this compound can be made to enhance stability or target affinity. researchgate.net The flavan-3,4-diol structure is the defining feature of leucoanthocyanidins. wikipedia.org Alterations to this core structure, beyond simple derivatization of the hydroxyl groups, would involve more complex synthetic strategies aimed at changing the fundamental ring system or the position and nature of the hydroxyl groups. The search results allude to comparing hydroxylation patterns, which is a type of alteration to the B-ring substitution, but specific synthetic strategies for altering the flavan-3,4-diol core itself were not detailed in the provided snippets. researchgate.net

Computational and Experimental Approaches for SAR Elucidation

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of this compound relates to its biological activity. uni.lunih.govuni.lu Both computational and experimental approaches are employed in SAR elucidation.

Influence of Hydroxylation Patterns on Molecular Reactivity

The hydroxylation pattern of flavonoids, including this compound, significantly influences their reactivity and biological properties. researchgate.netnih.gov this compound is characterized by hydroxyl groups at positions 3′, 4′, 5, and 7, and the 3 and 4 positions on the C-ring. wikipedia.org The presence and position of these hydroxyl groups affect properties such as antioxidant activity, metal chelation, and interactions with enzymes and other biological molecules. Comparing the reactivity of compounds with different hydroxylation patterns, such as comparing 3,4-dihydroxyphenyl vs. 4-hydroxyphenyl substitutions on the B-ring, can provide insights into SAR. researchgate.net For example, this compound has hydroxyl groups at the 3′ and 4′ positions on the B-ring, distinguishing it from leucopelargonidin which lacks the 3′ hydroxyl group. wikipedia.org This difference in hydroxylation pattern leads to different downstream products in the flavonoid pathway. nih.govnih.govoutbreak.info

Impact of Stereochemistry on Enzymatic and Non-Enzymatic Reactions

The stereochemistry of this compound has a profound impact on both enzymatic and non-enzymatic reactions it undergoes. nih.govwikipedia.orgresearchgate.netbohrium.comnih.govnih.govwikipedia.orgresearchgate.net

Enzymatic Reactions: The stereochemistry at the C-2, C-3, and C-4 positions is critical for the recognition and activity of enzymes in the flavonoid pathway. As mentioned earlier, DFR stereospecifically converts dihydroflavonols to specific this compound isomers. nih.govwikipedia.orgresearchgate.net Anthocyanidin synthase (ANS) activity and product formation are affected by the C-4 stereochemistry of this compound substrates. contaminantdb.cawikipedia.orgbohrium.comresearchgate.net Leucoanthocyanidin reductase (LAR) catalyzes the conversion of this compound to (+)-catechin, a flavan-3-ol (B1228485) monomer, and its gene expression and activity are relevant to this compound levels in plants. wikipedia.orgwikipedia.orgsenescence.info Anthocyanidin reductase (ANR) can produce 2,3-cis-epicatechin from cyanidin, which itself arises from 2,3-trans-leucocyanidin, and ANRs from different species can produce different stereoisomers in vitro. wikipedia.orgresearchgate.netnih.govnih.gov The stereochemistry influences hydrogen bonding with enzymes like DFR. wikipedia.org

Non-Enzymatic Reactions: Leucocyanidins readily dissociate to reactive intermediates, such as carbocations or quinone methides, particularly under acidic conditions. wikipedia.orgresearchgate.net These intermediates can then react with nucleophilic centers on flavan-3-ols, like C-6 or C-8, leading to the formation of proanthocyanidin polymers. wikipedia.orgresearchgate.net The stereochemistry of the this compound influences the stereochemistry of the resulting proanthocyanidin linkages. For example, the condensation of (2R,3S,4R or 4S)-leucocyanidin with (+)-catechin yields all-trans oligomeric procyanidins. nih.gov Nonenzymatic conjugation of this compound with cysteine can also occur, forming flavan-3-ol-cysteine, which is a potential source of extension units and may regulate polymerization. wikipedia.orgresearchgate.net

The oxidative transformation of this compound by ANS in vitro can lead to different products depending on the stereoisomer, with the natural isomer primarily yielding quercetin and the unnatural isomer producing quercetin and traces of cyanidin. bohrium.com This further underscores the critical role of stereochemistry in both enzymatic and non-enzymatic transformations of this compound.

Data Table: Selected this compound Isomers and Related Compounds Mentioned

| Compound Name | Key Stereochemistry (where specified) | Role in Pathway / Significance |

| This compound | (2R,3S,4S), (2R,3S,4R) | Biosynthetic intermediate to anthocyanins and proanthocyanidins. |

| Dihydroquercetin (DHQ) | (+)- | Precursor to this compound via DFR. |

| (+)-Catechin | (2R,3S) | Monomer unit of proanthocyanidins, product of LAR. |

| (-)-Epicatechin (B1671481) | (2S,3R) | Monomer unit of proanthocyanidins, product of ANR. |

| Cyanidin | Cation | Anthocyanidin formed from this compound by ANS. |

| Quercetin | Aglycone | Flavonol, can be a product of this compound transformation. |

| Leucopelargonidin | (2R,3S,4S) | Leucoanthocyanidin precursor to pelargonidin. |

| Leucodelphinidin | (2R,3S,4S) | Leucoanthocyanidin precursor to delphinidin. |

| Procyanidins (B types, C types) | Various linkages and stereochemistry | Condensed tannins formed from this compound and flavan-3-ols. |

Detailed Research Findings Examples:

Studies on Vitis vinifera ANS (VvANS) revealed that the natural isomer, 2R,3S,4S-cis-leucocyanidin, is transformed into 2R,4S-flavan-3,3,4-triol and quercetin in vitro, with quercetin formation involving a second VvANS-catalyzed hydroxylation and dehydration of a non-enzymatic dehydration product. bohrium.com

The condensation between synthetic (2R,3S,4R or 4S)-leucocyanidin and (+)-catechin under mild acidic conditions (pH 5) rapidly yielded all-trans procyanidin dimers (B3, B6) and trimers (C2 and isomer), demonstrating the influence of stereochemistry on non-enzymatic polymerization. wikipedia.orgnih.gov

Investigation into ANR activity showed that ANRs from species with epicatechin extension units produce 2,3-cis-leucocyanidin from flav-en-3,4-diol in vitro, and that the production of 2R,3R,4R-leucocyanidin requires both ANS and ANR activity. wikipedia.orgnih.gov

Application of In Silico Tools for Bioactivity Prediction in Research Contexts

In silico tools, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are valuable in researching the potential bioactivities of compounds like this compound. These methods enable researchers to predict how a molecule might interact with biological targets, estimate its potential efficacy, and assess its pharmacokinetic properties and potential toxicity profiles in a computational environment. sddn.esnih.govnih.govresearchgate.netjapsonline.com This facilitates the identification of promising candidates for further in vitro and in vivo studies, reducing the time and cost associated with experimental screening. sddn.esnih.govnih.govmdpi.com

Molecular Docking Studies:

Molecular docking is a widely used in silico technique that predicts the preferred orientation of a ligand (such as this compound) when bound to a receptor protein. mdpi.com This method estimates the binding affinity and identifies key interactions between the molecule and the target site. mdpi.com For this compound, molecular docking studies have been employed in research to investigate its potential interactions with various protein targets related to its reported bioactivities.

For instance, research has utilized molecular docking to evaluate this compound as a potential inhibitor of matrix metalloproteinases (MMPs), enzymes involved in wound healing. rroij.com Another study explored its interaction with tissue-type plasminogen activator in the context of thrombolytic activity prediction. researchgate.net Molecular docking can help identify critical residues involved in substrate binding, and these computational predictions can be validated experimentally, for example, using techniques like isothermal titration calorimetry (ITC) to measure binding affinities.

In studies investigating potential anti-androgenic and anti-estrogenic effects, in silico tools, including molecular docking, have been used to screen compounds like this compound against targets such as aromatase, 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), and androgen and estrogen receptors (α and β). japsonline.com These studies aim to predict the binding affinity and potential inhibitory effects of the compounds on these targets. japsonline.com

Research has also applied molecular docking to study the interaction of this compound with enzymes involved in its own metabolism or biosynthesis, such as anthocyanidin synthase (ANS). wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Analysis:

QSAR is an in silico method that develops mathematical models correlating the chemical structure of compounds with their biological activity. sddn.esnih.govmdpi.combio-hpc.eu By analyzing a dataset of compounds with known structures and activities, QSAR models can predict the activity of new or untested compounds based on their molecular descriptors. sddn.esnih.govmdpi.combio-hpc.eu

While direct QSAR studies specifically focused only on this compound are less common due to it being a single compound, it is often included in QSAR studies alongside other flavonoids or leucoanthocyanidins to understand the structural features contributing to specific bioactivities within this class of compounds. researchgate.netnih.gov QSAR can help identify which parts of the this compound structure are important for its observed effects, aiding in the rational design of derivatives with potentially enhanced activity. mdpi.com For example, comparative analysis using quantum chemistry approaches, which can inform QSAR, has shown that this compound is among the most reactive flavonoids in electrophilic reactions. researchgate.netnih.gov Local descriptors derived from these computational methods can indicate regions of the molecule susceptible to attack. researchgate.netnih.gov

ADME/T Prediction:

In silico ADME/T prediction tools are used in research to estimate how a compound is likely to be absorbed, distributed, metabolized, and excreted by the body, as well as its potential toxicity. nih.govresearchgate.netjapsonline.comunram.ac.idresearchgate.net While the user requested exclusion of safety/adverse effect profiles in the final article, it's important to note that in silico prediction of these properties is a standard part of the research process when evaluating potential drug candidates or bioactive compounds. These predictions help researchers prioritize compounds with favorable pharmacokinetic profiles and lower predicted toxicity for further investigation. nih.gov Studies involving this compound and other phytochemicals often include in silico ADME/T analysis to assess their drug-likeness and potential safety in a research context. researchgate.netjapsonline.comresearchgate.net

Detailed Research Findings and Data Tables:

Research findings utilizing in silico tools for this compound often present data in the form of binding scores from molecular docking or predicted activity values from QSAR models. For example, in a study evaluating potential thrombolytic activity, this compound showed a docking score of -7.6 when docked against tissue-type plasminogen activator. researchgate.net This score is compared to those of other compounds to assess relative binding affinity. researchgate.net

While specific detailed data tables solely focused on this compound's in silico predictions across multiple targets might require compiling data from various individual studies, the general approach involves comparing predicted values for this compound against known active compounds or other test molecules within the same study.

The application of in silico tools in this compound research provides valuable insights into its potential bioactivities and molecular interactions, guiding experimental design and the identification of promising avenues for further investigation.

Example Data Representation (Illustrative based on search results):

While a comprehensive table of all in silico predictions for this compound across diverse studies is beyond the scope of a single search, the following table illustrates the type of data generated in research contexts using molecular docking:

| Compound | Target Protein | Predicted Docking Score (kcal/mol) | Reference |

| This compound | Tissue-type Plasminogen Activator | -7.6 | researchgate.net |

| This compound | MMPs | - (Indicated binding ability) | rroij.com |

| This compound | Aromatase | - (Binding energy scores reported) | japsonline.com |

| This compound | 17β-HSD1 | - (Binding energy scores reported) | japsonline.com |

Note: Specific numerical docking scores for all targets were not consistently available in the search snippets, but the table structure represents how such data is typically presented in research.

In addition to docking scores, QSAR studies involving this compound would present predicted activity values based on established models. For instance, a QSAR model predicting antioxidant activity might assign a numerical score to this compound based on its structural features.

Computational studies also delve into quantum chemical properties, providing data on molecular reactivity. For example, studies have indicated that this compound exhibits specific reactivity in electrophilic reactions based on global and local molecular descriptors. researchgate.netnih.gov

| Compound | Reactivity in Electrophilic Reactions (Qualitative) | Key Reactive Regions (Based on Local Descriptors) | Reference |

| This compound | High | Ring A | researchgate.netnih.gov |

These in silico approaches, while predictive, are crucial research tools that complement experimental investigations into the bioactivity of this compound.

Analytical Methodologies in Leucocyanidin Research

Chromatographic Separation Techniques

Chromatography is essential for separating leucocyanidin (B1674801) from complex biological or synthetic mixtures, enabling its isolation and subsequent analysis.

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of this compound. Reverse-phase HPLC, particularly with C18 and phenyl columns, has been successfully employed to purify different stereoisomers of this compound, such as (+)-2,3-trans-3,4-cis-leucocyanidin and (+)-2,3-trans-3,4-trans-leucocyanidin. researchgate.netacs.org HPLC analysis with UV detection is a common approach for monitoring enzymatic reactions involving this compound and analyzing reaction products like catechin (B1668976). researchgate.net Quantitative analysis of flavonoids and phenolic acids, including compounds structurally related to this compound, is frequently performed using HPLC with Diode-Array Detection (DAD). dergipark.org.tranjs.edu.iq The method involves specific gradient systems using mobile phases like phosphoric acid in water and acetonitrile. dergipark.org.tr

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC/MS) for Metabolite Profiling

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC/MS), including UPLC-MS/MS, is a powerful tool for metabolite profiling that can identify and relatively quantify numerous compounds, including flavonoids like this compound, in complex biological extracts. mdpi.comnih.gov This technique offers high sensitivity and resolution, making it suitable for analyzing the diverse metabolic profiles of plant extracts. mdpi.com UPLC-MS/MS-based metabolomic profiling has been used to identify and compare metabolites in various biological samples. nih.govnih.gov The method often involves hydrophilic interaction LC with positive/negative ion switching, compatible with polar metabolites. nih.gov

Spectroscopic Characterization

Spectroscopic methods provide crucial information about the structure and fragmentation patterns of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of this compound and its derivatives. Both ¹H and ¹³C NMR spectroscopy are used to confirm the structures of synthesized this compound stereoisomers. researchgate.netacs.org NMR data, including one-dimensional (1D) proton NMR spectra and chemical shifts, are consistent with the expected structure of this compound isomers. researchgate.netresearchgate.net Two-dimensional (2D) NMR experiments, such as COSY, are also applied to assign proton and carbon atoms and confirm structural details. researchgate.netresearchgate.net NMR spectroscopy is considered a key method for the unambiguous structural elucidation of flavan-3-ols and their derivatives. researchgate.net

Mass Spectrometry (MS/MS) for Molecular Mass and Fragmentation Analysis

Mass Spectrometry, particularly tandem mass spectrometry (MS/MS), is vital for determining the molecular mass of this compound and analyzing its fragmentation patterns, which aids in identification and structural confirmation. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been used to characterize this compound stereoisomers, revealing distinct fragmentation pathways. researchgate.netacs.org For example, the mode of dehydration in positive ionization mode differs between the 3,4-cis and 3,4-trans isomers, involving the loss of a hydroxyl group at either C3 or C4 for the cis isomer, but only at C3 for the trans isomer. researchgate.netacs.org MS/MS analysis is considered a useful complementary methodology to NMR for identifying these stereoisomers. researchgate.netacs.org MS/MS provides detailed structural information through the fragmentation of selected precursor ions. lcms.cz

Optimized Sample Preparation and Extraction Protocols for Academic Research

Effective sample preparation and extraction protocols are critical for isolating this compound from plant matrices for academic research. Various methods are employed depending on the plant material and the target compounds.

One common approach for preparing this compound involves the chemical reduction of (+)-dihydroquercetin with sodium borohydride (B1222165), followed by acidic epimerization to obtain specific stereoisomers. researchgate.netacs.org The product is then typically purified using techniques like HPLC.

For extracting phenolics and flavonoids from plant materials, methods such as Soxhlet extraction with various solvents (e.g., water, methanol, acetone) are utilized. ikm.org.mynih.gov The choice of solvent, extraction time, solute-to-solvent ratio, and sample size can be optimized using methodologies like response surface methodology to enhance the yield of target compounds. ikm.org.my After extraction, steps like filtration, solvent removal (e.g., by rotary evaporation), and further purification using chromatography (e.g., reversed-phase HPLC, Sephadex LH-20) are common. nih.govijiset.comacgpubs.org Some protocols specifically avoid additional drying steps after curing leaves to prevent the loss of volatile bioactive compounds. mdpi.com

Ecological and Plant Physiological Research on Leucocyanidin

Distribution and Occurrence in Diverse Plant Species and Tissues

Leucocyanidin (B1674801) is widely distributed across the plant kingdom and can be found in various plant species and tissues, including the skin of fruits, leaves, and seeds ontosight.ai. Its presence has been documented in a broad range of plants, such as Aesculus hippocastanum (Horse chestnut), Anacardium occidentale (Cashew), Arachis hypogaea (Peanut), Areca catechu (Areca nut), Cerasus vulgaris (Cherry), Cinnamomum camphora (Camphor), Erythroxylon coca (Coca), Gleditsia triacanthos (Honey locust), Hamamelis virginiana (American Witch Hazel), Hippophae rhamnoides (Hippophae berry), Hordeum vulgare (Barley), Humulus lupulus (Bine), Hypericum perforatum (Perikon Amber), Laurus nobilis, Magnolia denudata, Malva sylvestris (Blue mallow), Musa acuminata × balbisiana (Banana), Nelumbo nucifera (Baladi bean), Pinus strobus (Eastern white pine), Prunus serotina (Black cherry), Psidium guajava (Common guava), Quercus alba (White oak), Quercus robur (Common oak), Rumex hymenosepalus (Arizona dock), Schinus terebinthifolius (Brazilian pepper tree), Terminalia arjuna (Arjun), Terminalia catappa (Indian almond), Theobroma cacao (Cacao), Drimia maritima (Sea Squill), Vicia faba (Bell-bean), Vitis vinifera (Common grape vine), Zea mays (Corn, maize), and Ziziphus jujuba (Jujube, Chinese date) wikipedia.org. It is particularly abundant in Hordeum vulgare, Vitis vinifera, and Litchi chinensis .

This compound and other leucoanthocyanidins have been identified as intermediates in the biosynthesis of anthocyanidins in the flowers of Matthiola incana wikipedia.org. In Vitis vinifera, this compound serves as a precursor for anthocyanins like cyanidin-3-glucoside and also contributes to the extension subunits of the proanthocyanidin (B93508) polymer nih.gov.

Here is a table illustrating the occurrence of this compound in selected plant species:

| Plant Species | Common Name | Tissues Reported |

|---|---|---|

| Vitis vinifera | Common grape vine | Berries, Leaves |

| Hordeum vulgare | Barley | Grains |

| Litchi chinensis | Litchi | Not specified |

| Theobroma cacao | Cacao | Not specified |

| Malva sylvestris | Blue mallow | Not specified |

| Prunus serotina | Black cherry | Not specified |

Role in Plant Metabolism and Regulation of Secondary Metabolite Pathways

This compound occupies a central position in the flavonoid biosynthetic pathway, acting as a branch point leading to the synthesis of both anthocyanins and proanthocyanidins (B150500) mdpi.com. Dihydroflavonol 4-reductase (DFR) catalyzes the conversion of dihydroquercetin to this compound mdpi.com. Subsequently, this compound can be acted upon by two key enzymes: Anthocyanidin Synthase (ANS), which converts it to cyanidin (B77932) (an anthocyanidin), or Leucoanthocyanidin Reductase (LAR), which converts it to (+)-catechin (a flavan-3-ol) nih.govmdpi.com.

The metabolic flux from leucoanthocyanidins, including this compound, can lead to the formation of catechin (B1668976), cyanidin, and C-type carbocations, which are involved in the synthesis of C-type proanthocyanidins nih.gov. Studies in Arabidopsis thaliana and tea plant (Camellia sinensis) have shown that this compound is involved in the synthesis of downstream anthocyanins and epicatechin, and can also be converted into C-type carbocation to participate in C-type proanthocyanidin synthesis nih.gov.

The regulation of the secondary metabolite pathways involving this compound is complex and involves the coordinated action of structural genes and regulatory genes, including transcription factors mdpi.combiotech-asia.org. For instance, the expression of genes encoding LAR and Anthocyanidin Reductase (ANR) is crucial for regulating this compound levels and influencing flavonoid production . In Vitis vinifera, the expression of LAR and ANR genes has been studied in developing grape berries and leaves, showing correlation with proanthocyanidin synthesis wikipedia.orgnih.gov.

Enzymatic reactions involving this compound highlight its metabolic fate:

this compound oxygenase utilizes this compound, 2-oxoglutarate, and O₂ to produce cis-dihydroquercetin, trans-dihydroquercetin (taxifolin), succinate, CO₂, and H₂O wikipedia.org.

Leucoanthocyanidin reductase (LAR) uses (2R,3S)-catechin, NADP⁺, and H₂O to produce 2,3-trans-3,4-cis-leucocyanidin, NADPH, and H⁺ wikipedia.org. LAR directly reduces 2,3-trans-3,4-cis-leucocyanidin to (+)-catechin and is also involved in its biosynthesis in some plants .

The interplay between ANS and LAR determines the metabolic fate of this compound, directing flux towards anthocyanins or proanthocyanidins mdpi.com.

Responses to Abiotic and Biotic Environmental Factors (e.g., Light, Temperature, Water Stress)

Flavonoids, including those derived from this compound, play crucial roles in plant responses to various environmental stresses, both abiotic and biotic mdpi.comnih.govnih.gov. Abiotic stresses, such as light, temperature extremes (heat and cold), water availability (drought and flooding), salinity, heavy metals, and UV radiation, can significantly impact plant physiology and trigger changes in the synthesis and accumulation of secondary metabolites like this compound and its derivatives nih.govnih.govslideshare.netcrimsonpublishers.commdpi.com.

Plants often exhibit increased synthesis and accumulation of polyphenols, including flavonoids, under abiotic stress conditions nih.govnih.gov. This accumulation contributes to the plant's ability to cope with environmental constraints nih.gov. For example, under abiotic stress, the phenylpropanoid biosynthetic pathway, which leads to flavonoid production, is activated nih.gov. Flavonoids can act as antioxidants, helping to scavenge reactive oxygen species (ROS) generated during stress nih.govnih.govmdpi.com.

Research has indicated that the levels of compounds like this compound can increase in response to certain abiotic stresses nih.gov. For instance, a study on Fragaria ananassa (strawberry) showed enhanced transcript levels of genes involved in flavonoid biosynthesis, including DFR, under stress conditions nih.gov. While specific data on the direct response of this compound levels to light, temperature, or water stress is not extensively detailed in the provided snippets, the general trend for flavonoids under these stresses suggests a potential impact on this compound given its position as a key intermediate.

Biotic factors, such as insect pests, fungi, and weeds, also induce defense responses in plants that involve the production of polyphenolic compounds nih.govnih.gov. Flavonoids contribute to plant defense against pathogens and herbivory nih.gov.

The regulation of anthocyanin biosynthesis, which utilizes this compound as a precursor, is influenced by stress conditions frontiersin.org. For example, a NAC transcription factor, ANAC032, has been shown to repress anthocyanin biosynthesis in Arabidopsis thaliana in response to high sucrose, high light, and oxidative and salinity stresses frontiersin.org. This suggests that the metabolic flux through this compound towards anthocyanins can be modulated by environmental factors.

Intracellular Transport and Subcellular Localization of Biosynthetic Precursors and Enzymes

The enzymes involved in the early stages of the flavonoid biosynthetic pathway, including those leading to the formation of this compound, are generally located on the endoplasmic reticulum (ER) membranes or in the cytoplasm mdpi.com. However, the final products, such as proanthocyanidins and anthocyanins, accumulate in the vacuole mdpi.comnih.gov. This necessitates the intracellular transport of intermediates and enzymes from their synthesis sites to their storage locations mdpi.com.

Dihydroflavonol reductase (DFR), which produces this compound from dihydroflavonols, and Anthocyanidin Synthase (ANS), which acts on this compound, are considered to be primarily localized in the cytosol mdpi.comoup.com. Leucoanthocyanidin Reductase (LAR), another enzyme utilizing this compound, is also reported to be localized in the cytosol mdpi.comoup.com.